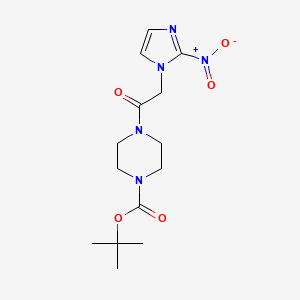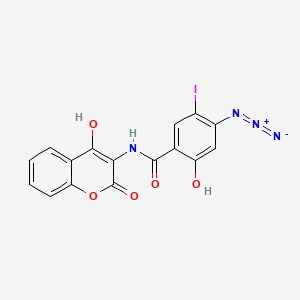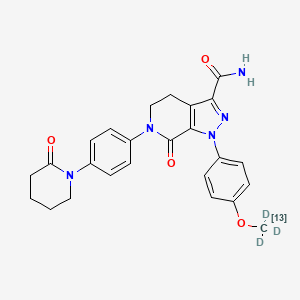
Apixaban-13C-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apixaban-13C-d3 es un compuesto marcado que se utiliza principalmente como estándar interno para la cuantificación de apixaban mediante cromatografía de gases-espectrometría de masas (GC-MS) o cromatografía líquida-espectrometría de masas (LC-MS). El propio apixaban es un inhibidor selectivo de la factor Xa, tanto libre como unido a la protrombinasa, disponible por vía oral, que se utiliza en la prevención y el tratamiento de enfermedades tromboembólicas .
Aplicaciones Científicas De Investigación
Apixaban-13C-d3 se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: Sirve como estándar interno en química analítica para la cuantificación de apixaban en diversas muestras.
Biología: Se utiliza en estudios que involucran el metabolismo y la farmacocinética de apixaban.
Medicina: Ayuda en el desarrollo y las pruebas de terapias anticoagulantes.
Industria: Se utiliza en el control de calidad y la validación de productos farmacéuticos
Mecanismo De Acción
Apixaban-13C-d3, al igual que apixaban, ejerce sus efectos inhibiendo selectivamente el factor Xa en sus formas libre y unida. Esta inhibición evita la conversión de protrombina a trombina, reduciendo así la formación de coágulos sanguíneos. Los objetivos moleculares incluyen el factor Xa y la protrombinasa, y las vías involucradas están principalmente relacionadas con la cascada de la coagulación .
Análisis Bioquímico
Biochemical Properties
Apixaban-13C-D3 plays a crucial role in biochemical reactions as a selective inhibitor of both free and prothrombinase-bound factor Xa. It interacts with factor Xa, an enzyme in the coagulation cascade, by binding to its active site and inhibiting its activity. This interaction prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent clot formation . The compound’s high specificity and binding affinity to factor Xa make it an effective tool in studying the pharmacokinetics and pharmacodynamics of Apixaban.
Cellular Effects
This compound influences various cellular processes by inhibiting factor Xa activity. This inhibition affects cell signaling pathways involved in coagulation and thrombosis. By reducing thrombin generation, this compound indirectly impacts platelet activation and aggregation, which are critical steps in clot formation . Additionally, the compound may influence gene expression related to coagulation factors and other proteins involved in hemostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of factor Xa, a serine protease in the coagulation cascade. This binding inhibits the enzyme’s activity, preventing the conversion of prothrombin to thrombin . The inhibition of factor Xa by this compound is both selective and reversible, allowing for precise control over the coagulation process. The compound’s structure, which includes labeled carbon and deuterium atoms, facilitates its detection and quantification in biochemical assays.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, with a shelf life of up to four years . Its activity may decrease over time if not stored properly. Long-term studies in vitro and in vivo have shown that this compound maintains its inhibitory effects on factor Xa, although the extent of inhibition may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. Preclinical studies have demonstrated dose-dependent antithrombotic efficacy, with higher doses leading to more significant inhibition of factor Xa activity . Excessive doses may result in adverse effects such as prolonged bleeding times and impaired hemostasis. It is essential to determine the optimal dosage to balance efficacy and safety in animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes, including CYP3A4/5, CYP1A2, CYP2C8, CYP2C9, CYP2C19, and CYP2J2 . These enzymes facilitate the O-demethylation, hydroxylation, and sulfation of the compound, leading to its biotransformation and elimination. The metabolic pathways of this compound are similar to those of Apixaban, providing insights into its pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is orally bioavailable and rapidly absorbed, with a maximum concentration occurring a few hours after administration . The compound is distributed in the bloodstream and reaches target sites, such as the liver and kidneys, where it exerts its anticoagulant effects. Transporters and binding proteins may facilitate its movement across cellular membranes and influence its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with factor Xa. The compound’s activity is influenced by its localization, as it needs to be in proximity to factor Xa to exert its inhibitory effects
Métodos De Preparación
La preparación de Apixaban-13C-d3 implica la incorporación de isótopos de carbono-13 y deuterio en la molécula de apixaban. Esto se logra típicamente mediante rutas sintéticas que implican el uso de precursores marcadosLos métodos de producción industrial a menudo emplean estrategias de preparación de muestras automatizadas, que incluyen la precipitación de proteínas, la extracción líquido-sólido y la extracción en fase sólida .
Análisis De Reacciones Químicas
Apixaban-13C-d3 se somete a diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio.
Reducción: Esto implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores como el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Esto implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos deshidroxilados .
Comparación Con Compuestos Similares
Apixaban-13C-d3 es único debido a su marcado isotópico, lo que lo convierte en un estándar interno ideal para la espectrometría de masas. Compuestos similares incluyen:
Rivaroxaban-13C-d3: Otro anticoagulante marcado que se utiliza como estándar interno.
Edoxaban-13C-d3: Una versión marcada de edoxaban, que se utiliza para fines similares.
Dabigatran-13C-d3: Una versión marcada de dabigatran, también utilizada como estándar interno en estudios analíticos.
Estos compuestos comparten aplicaciones similares, pero difieren en sus estructuras moleculares y objetivos específicos.
Propiedades
IUPAC Name |
7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZCBYKSOIHPEH-KQORAOOSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride](/img/structure/B590769.png)
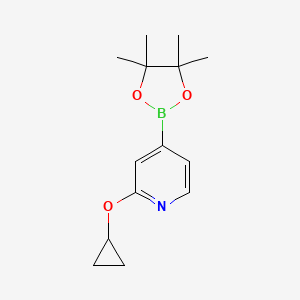
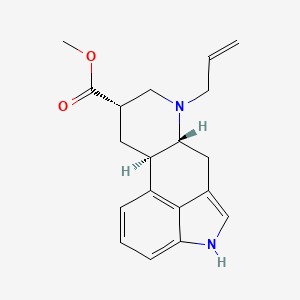

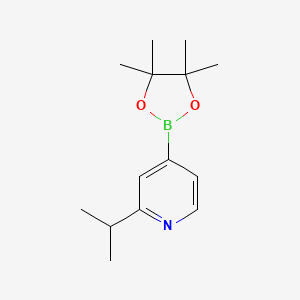
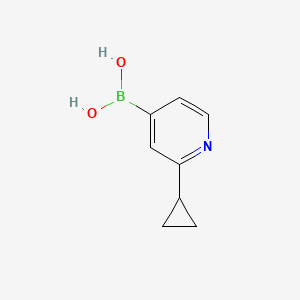
![(8beta)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]ergoline](/img/structure/B590779.png)
